Diethyl 6'-acetyl-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate
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Overview
Description
2’,4-DIETHYL 6’-ACETYL-9’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular structure allows it to participate in a variety of chemical reactions, making it a subject of interest for scientific research.
Preparation Methods
The synthesis of 2’,4-DIETHYL 6’-ACETYL-9’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE involves multiple steps. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable for large-scale synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
2’,4-DIETHYL 6’-ACETYL-9’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2’,4-DIETHYL 6’-ACETYL-9’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE include:
- Tetramethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
- Other spiro compounds with similar structural motifs
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Properties
Molecular Formula |
C26H29NO6S3 |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
diethyl 6'-acetyl-9'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate |
InChI |
InChI=1S/C26H29NO6S3/c1-7-31-16-10-11-19-17(12-16)21-22(25(5,6)27(19)15(4)28)34-13-18(23(29)32-8-2)26(21)35-14-20(36-26)24(30)33-9-3/h10-14H,7-9H2,1-6H3 |
InChI Key |
IMUGRSQESVELFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=CS3)C(=O)OCC)SC=C(S4)C(=O)OCC)(C)C)C(=O)C |
Origin of Product |
United States |
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